Anticancer agent 161
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 161 involves a series of chemical reactions that typically include the formation of an alkynol structure. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the formation of the desired compound. For example, continuous flow synthesis has been employed to improve the preparation of various anticancer drugs, including this compound .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow chemistry, which offers several advantages over traditional batch processes. These advantages include better heat and mass transfer, improved process control and safety, and the ability to integrate in-line analysis and purification tools into telescoped sequences .
Chemical Reactions Analysis
Types of Reactions
Anticancer agent 161 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions often involve controlled temperatures and pressures to ensure the desired chemical transformations occur efficiently.
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific type of reaction. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
Anticancer agent 161 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study various chemical reactions and mechanisms.
Biology: It is employed in biological studies to investigate its effects on cellular processes, such as autophagy and mitochondrial function.
Industry: It may be used in the development of new anticancer drugs and formulations, leveraging its unique chemical properties and biological activities.
Mechanism of Action
The mechanism of action of Anticancer agent 161 involves triggering autophagy and depleting mitochondrial membrane potential. This compound interacts with specific molecular targets and pathways within cancer cells, leading to the induction of autophagy, a process that helps to degrade and recycle cellular components. Additionally, it disrupts the mitochondrial membrane potential, which is crucial for maintaining cellular energy production and survival .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to Anticancer agent 161 include:
Bromodomain inhibitors: These compounds, like OTX015, have shown synergistic anticancer effects when combined with other inhibitors.
Histone deacetylase inhibitors: Compounds like WT-161 have demonstrated significant anticancer activity by regulating histone acetylation.
Organotin (IV) dithiocarbamate compounds: These compounds have shown promising anticancer activity and are structurally similar to this compound.
Uniqueness
This compound is unique due to its specific ability to trigger autophagy and deplete mitochondrial membrane potential, which are critical processes in cancer cell survival and proliferation. Its distinct chemical structure and mechanism of action set it apart from other anticancer agents, making it a valuable candidate for further research and development in oncology .
Properties
Molecular Formula |
C36H51BF4O4Ru2- |
---|---|
Molecular Weight |
836.7 g/mol |
InChI |
InChI=1S/C20H23O.2C5H8.3CHO.3CH3.BF4.2Ru/c1-3-14-5-9-19-18-7-4-13-12-15(21)6-8-16(13)17(18)10-11-20(14,19)2;2*1-2-4-5-3-1;3*1-2;;;;2-1(3,4)5;;/h1,6,8,12,17-19,21H,4-5,7,9-11H2,2H3;2*1-2H,3-5H2;3*1H;3*1H3;;;/q-1;;;7*-1;+3;+4 |
InChI Key |
XOELBPHXQBPFLF-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.[CH3-].[CH3-].[CH3-].CC12CCC3C(C1CCC2=C=[CH-])CCC4=C3C=CC(=C4)O.[CH-]=O.[CH-]=O.[CH-]=O.C1CC=CC1.C1CC=CC1.[Ru+3].[Ru+4] |
Origin of Product |
United States |
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